molecular formula C15H16N2O4S B2722398 (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid CAS No. 931374-27-5

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2722398
CAS No.: 931374-27-5
M. Wt: 320.36
InChI Key: KJVUETNOKAGTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, an acetic acid moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyphenylpropanoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    4-Methoxyphenylacetonitrile: Similar methoxyphenyl group with a nitrile functional group.

    2-(4-Chlorophenyl)ethylamine: Similar structure with a chloro substituent instead of a methoxy group.

Uniqueness

(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid is unique due to its combination of a thiazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)propanoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-12-5-2-10(3-6-12)4-7-13(18)17-15-16-11(9-22-15)8-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVUETNOKAGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.